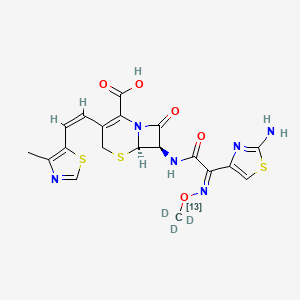
Cefditoren-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefditoren-13C,d3 is a labeled analogue of Cefditoren, a third-generation cephalosporin antibiotic. This compound is specifically labeled with deuterium and carbon-13 isotopes, making it useful for various scientific research applications, particularly in the fields of pharmacokinetics and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cefditoren-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Cefditoren molecule. The synthetic route typically starts with the preparation of the labeled precursors, followed by their incorporation into the Cefditoren structure through a series of chemical reactions. The reaction conditions often involve the use of specific catalysts and solvents to ensure the efficient incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced chromatographic techniques to ensure the final product’s purity and isotopic labeling efficiency. The production process is optimized to achieve high yields and consistent quality.
化学反応の分析
Types of Reactions
Cefditoren-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may result in the formation of new compounds with different functional groups .
科学的研究の応用
Cefditoren-13C,d3 has a wide range of scientific research applications, including:
Pharmacokinetics: The labeled isotopes allow for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in the body.
Metabolic Studies: The compound is used to study metabolic pathways and the effects of deuterium and carbon-13 labeling on drug metabolism.
Antimicrobial Research: This compound is used to investigate the antimicrobial activity of cephalosporins and their interactions with bacterial cell walls.
Environmental Studies: The compound is used in environmental research to study the degradation and persistence of antibiotics in various ecosystems.
作用機序
Cefditoren-13C,d3 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the arrest of cell wall biosynthesis and eventually causes bacterial cell lysis due to the ongoing activity of cell wall autolytic enzymes .
類似化合物との比較
Similar Compounds
Cefditoren: The parent compound of Cefditoren-13C,d3, used as a broad-spectrum antibiotic.
Cefditoren Pivoxil: A prodrug form of Cefditoren, hydrolyzed to active Cefditoren in the body.
Cefditoren Sodium: Another form of Cefditoren used in various pharmaceutical applications.
Uniqueness
This compound is unique due to its isotopic labeling with deuterium and carbon-13. This labeling allows for more precise and detailed studies in pharmacokinetics and metabolic research compared to its non-labeled counterparts. The incorporation of stable isotopes also enhances the compound’s stability and provides valuable insights into its metabolic pathways .
特性
分子式 |
C19H18N6O5S3 |
|---|---|
分子量 |
510.6 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuterio(113C)methoxyimino)acetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1/i2+1D3 |
InChIキー |
KMIPKYQIOVAHOP-XMZGYDMXSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C\C4=C(N=CS4)C)C(=O)O |
正規SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















